molecular formula C13H17BrN2O3 B2453863 Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1448137-44-7

Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B2453863
CAS RN: 1448137-44-7
M. Wt: 329.194
InChI Key: OWDKQMHDIDHLPR-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Analysis

  • Synthesis Techniques

    Studies have shown the synthesis of N-substituted derivatives of similar compounds through a series of steps, including reactions with benzenesulfonyl chloride and different N-aralkyl/aryl substituted 2-bromoacetamides. These processes demonstrate the versatility in synthesizing compounds with piperidine structures (Khalid et al., 2016).

  • Structural Analysis

    Research has been conducted on the synthesis and crystal X-ray analysis of mecarbinate derivatives closely related to the specified compound. Such studies offer insights into the molecular and crystal structures of these compounds, which are vital for understanding their potential applications (Luo et al., 2019).

Biological and Chemical Properties

  • Microbial Reduction

    Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a compound similar to the specified one, has been subjected to microbial reduction. This process yielded products with high diastereo- and enantioselectivities, suggesting potential for producing specific isomers of the compound for targeted applications (Guo et al., 2006).

  • Antibacterial and Anticancer Properties

    Various derivatives of piperidine-based compounds have been synthesized and evaluated for their antibacterial and anticancer properties. This indicates the potential therapeutic applications of these compounds in medical and pharmaceutical research (Ashalatha et al., 2009).

Advanced Applications

  • Photophysical Investigations

    Research has been conducted on the photophysical properties of compounds with structures similar to the specified compound. These studies are crucial in understanding the optical properties and potential applications in materials science or as probes in biological systems (Alsharif et al., 2018).

  • Enantiomeric Resolution

    The enantiomeric resolution of compounds related to Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate has been studied, which is significant for applications that require specific enantiomers for efficacy, such as in drug development (Ali et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

Based on its structural similarity to other piperidine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the bromopyridinyl group might enhance its binding affinity to the target proteins.

properties

IUPAC Name

ethyl 4-(3-bromopyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-2-18-13(17)16-8-5-10(6-9-16)19-12-11(14)4-3-7-15-12/h3-4,7,10H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDKQMHDIDHLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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